POPSO disodium salt
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Overview
Description
Mechanism of Action
Target of Action
POPSO disodium salt, also known as Piperazine-N,N′-bis(2-hydroxypropanesulfonic acid), is primarily used as a zwitterionic buffering agent .
Mode of Action
The mode of action of this compound is based on its zwitterionic nature , which enables it to donate or accept protons based on the pH conditions of the solution . This makes it a dependable tool for maintaining a steady pH environment in various biological and biochemical experiments .
Pharmacokinetics
Its high solubility in water suggests that it would be rapidly absorbed and distributed if it were to be administered in vivo.
Result of Action
The primary result of the action of this compound is the maintenance of a stable pH in the solution in which it is used . This can help to safeguard the integrity of cells from potential damage and ensure the stability of protein structures, preventing denaturation . In electrophysiology experiments, such as patch-clamp recordings, its high solubility and minimal interference with ion channels make it an excellent choice .
Action Environment
The action of this compound can be influenced by environmental factors such as the initial pH of the solution and the presence of other ions or molecules. It is designed to provide stable ph control, low biological activity, low uv absorbance, and low metal affinity , making it a reliable and frequently employed resource in the scientific community .
Biochemical Analysis
Biochemical Properties
POPSO disodium salt interacts with various biomolecules in its role as a buffering agent. Its high solubility and minimal interference with ion channels make it an excellent choice for electrophysiology experiments, such as patch-clamp recordings . Its zwitterionic nature enables it to donate or accept protons based on the pH conditions of the solution .
Cellular Effects
In cell culture media, this compound helps maintain a stable pH, safeguarding the integrity of cells from potential damage . It is also used in protein purification procedures to ensure the stability of protein structures and prevent denaturation .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its role as a buffering agent. It can donate or accept protons based on the pH conditions of the solution, thereby maintaining a steady pH environment .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are primarily related to its role as a buffering agent. It helps maintain a stable pH over time, which is crucial in long-term experiments .
Preparation Methods
Synthetic Routes and Reaction Conditions
POPSO disodium salt is synthesized by reacting piperazine with 2-chloropropanesulfonic acid in the presence of a base such as sodium hydroxide. The reaction typically occurs in an aqueous medium at a controlled temperature to ensure complete conversion .
Industrial Production Methods
In industrial settings, the synthesis of this compound involves large-scale reactors where piperazine and 2-chloropropanesulfonic acid are mixed under controlled conditions. The reaction mixture is then purified through crystallization or other separation techniques to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
POPSO disodium salt primarily undergoes substitution reactions due to the presence of reactive sulfonic acid groups. It can also participate in complexation reactions with metal ions .
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as hydroxide ions or amines.
Complexation Reactions: Involve metal ions like calcium or magnesium under neutral to slightly basic conditions.
Major Products
The major products of these reactions include substituted piperazine derivatives and metal complexes, which can be used in various biochemical applications .
Scientific Research Applications
POPSO disodium salt is extensively used in scientific research due to its buffering capacity. Some of its applications include:
Comparison with Similar Compounds
Similar Compounds
- MOPS (3-(N-morpholino)propanesulfonic acid)
- MES (2-(N-morpholino)ethanesulfonic acid)
- HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid)
Uniqueness
POPSO disodium salt is unique due to its zwitterionic nature, which provides excellent buffering capacity over a wide pH range (7.2-8.5). Unlike other buffers, it has minimal interactions with biomolecules, making it ideal for sensitive biochemical assays .
Properties
IUPAC Name |
disodium;2-hydroxy-3-[4-(2-hydroxy-3-sulfonatopropyl)piperazin-1-yl]propane-1-sulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O8S2.2Na/c13-9(7-21(15,16)17)5-11-1-2-12(4-3-11)6-10(14)8-22(18,19)20;;/h9-10,13-14H,1-8H2,(H,15,16,17)(H,18,19,20);;/q;2*+1/p-2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMRCLLXGMGEVHS-UHFFFAOYSA-L |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(CS(=O)(=O)[O-])O)CC(CS(=O)(=O)[O-])O.[Na+].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2Na2O8S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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